N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

Catalog No.
S11553719
CAS No.
M.F
C15H13N3OS
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)be...

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C15H13N3OS/c1-11-10-20-15(16-11)17-14(19)12-4-6-13(7-5-12)18-8-2-3-9-18/h2-10H,1H3,(H,16,17,19)

InChI Key

MJVXZLHNGAUAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound characterized by the presence of a thiazole ring, a pyrrole moiety, and a benzamide structure. The thiazole ring contributes to the compound's biological activity, while the pyrrole and benzamide components enhance its chemical reactivity and stability. The molecular formula for this compound is C12H12N4OSC_{12}H_{12}N_4OS, and its molecular weight is approximately 248.31 g/mol.

, including:

  • Oxidation: This compound can be oxidized to form various derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions may occur depending on the functional groups present in the molecule.

These reactions enable the modification of the compound for various applications in medicinal chemistry.

N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide exhibits significant biological activity, particularly in pharmacological contexts. The thiazole ring is known for its role as a pharmacophore, contributing to the compound's potential as an antimicrobial and anticancer agent. Studies have indicated that compounds containing thiazole and pyrrole structures often display promising activity against various pathogens and cancer cell lines, making this compound a candidate for further biological evaluation .

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and amines in the presence of sulfur or other thioketones.
  • Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis or other methods involving 1,4-dicarbonyl compounds.
  • Coupling Reaction: The final step usually involves coupling the thiazole and pyrrole derivatives with a benzoyl chloride to form the benzamide linkage.

These steps can be optimized for yield and purity using various catalysts and reaction conditions.

N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for developing new agrochemicals aimed at protecting crops from pathogens.

Interaction studies involving N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide are crucial for understanding its mechanism of action. These studies typically focus on:

  • Molecular Docking: Computational studies that predict how this compound interacts with specific biological targets (e.g., enzymes or receptors).
  • Binding Affinity Measurements: Experimental techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.

Such studies help elucidate the biological pathways affected by this compound and its potential therapeutic effects.

Several compounds share structural similarities with N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide, including:

Compound NameStructure FeaturesUnique Aspects
2-(1H-pyrrol-1-yl)-thiazoleContains a pyrrole and thiazoleSimpler structure with no benzamide linkage
N-(4-methylphenyl)-benzamideBenzamide without heterocyclesLacks thiazole and pyrrole components
5-methylthiazoleThiazole onlyDoes not contain pyrrole or amide functionalities

Uniqueness

The uniqueness of N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide lies in its specific combination of heterocyclic structures (thiazole and pyrrole) along with the benzamide group. This unique arrangement enhances its chemical reactivity and biological activity compared to similar compounds that may lack one or more of these features. The integration of these functional groups allows for diverse applications in medicinal chemistry and other fields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.07793322 g/mol

Monoisotopic Mass

283.07793322 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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